![molecular formula C15H11N3S B14006039 3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-16-9](/img/structure/B14006039.png)
3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form the thieno[3,2-c]pyridine core . This can be achieved through heating in formic acid or using other cyclization agents such as triethyl orthoformate . The indole moiety can then be introduced through cross-coupling reactions with appropriate indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling methods, utilizing high concentrations of reagents and optimized reaction conditions to achieve high yields . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, modulating their activity and leading to therapeutic effects . The thieno[3,2-c]pyridine ring system can further enhance the compound’s binding affinity and specificity, making it a potent bioactive molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives and thieno[3,2-c]pyridine analogs, such as:
- 1H-Indole-3-carbaldehyde derivatives
- Thieno[3,2-d]pyrimidine derivatives
- 6-[2-(1H-Indol-6-yl)ethyl]pyridin-2-amine
Uniqueness
What sets 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine apart is its unique combination of the indole and thieno[3,2-c]pyridine moieties, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
832696-16-9 |
|---|---|
Fórmula molecular |
C15H11N3S |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
3-(1H-indol-6-yl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C15H11N3S/c16-15-14-11(8-19-13(14)4-6-18-15)10-2-1-9-3-5-17-12(9)7-10/h1-8,17H,(H2,16,18) |
Clave InChI |
LUAHDBIURXCBLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2)C3=CSC4=C3C(=NC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


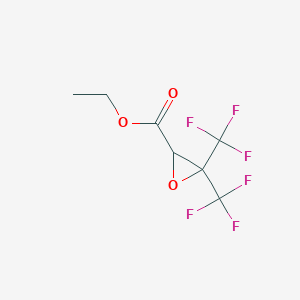
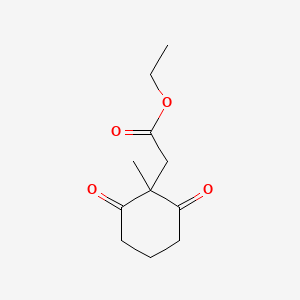
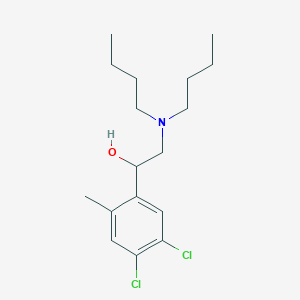
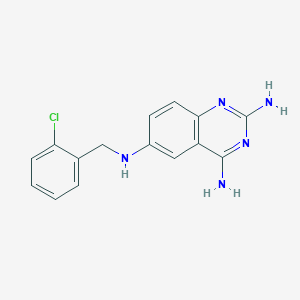
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
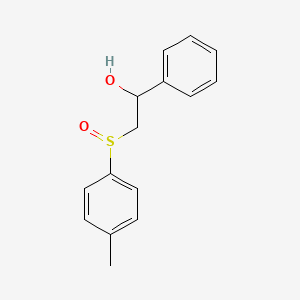
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
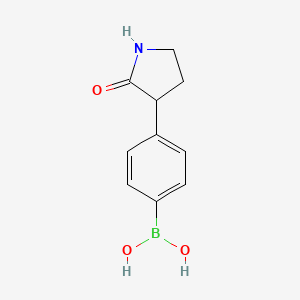

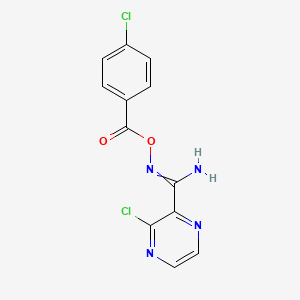
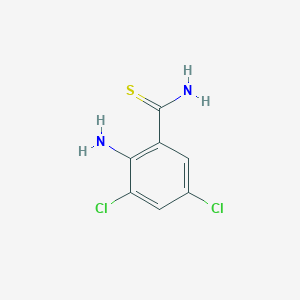
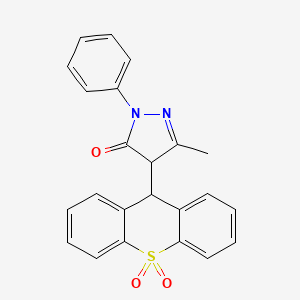
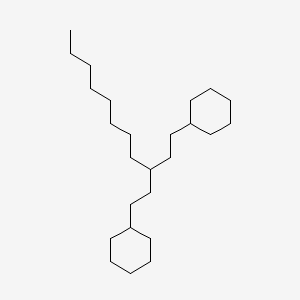
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
